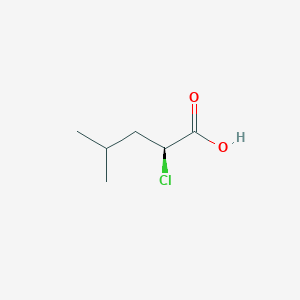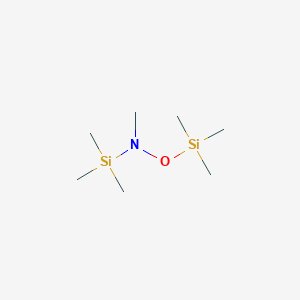
(S)-2-氯-4-甲基戊酸
描述
“(S)-2-Chloro-4-methylvaleric acid” is likely an organic compound. Organic compounds are typically characterized by the presence of carbon atoms . In the context of acid-base chemistry, an acid is a substance that can donate a proton or accept an electron pair in reactions .
Synthesis Analysis
The synthesis of a specific organic compound often involves several steps, including the formation of various intermediates. Unfortunately, without specific information on “(S)-2-Chloro-4-methylvaleric acid”, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule. The structure can often be determined using techniques such as X-ray crystallography, NMR spectroscopy, and computational methods .Chemical Reactions Analysis
Acid-base reactions are among the most common chemical reactions and are fundamental to a wide range of processes . In general, acids react with bases to produce a salt and water .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include aspects such as its melting point, boiling point, solubility, reactivity, and more .科学研究应用
香气和风味化合物合成
(S)-2-氯-4-甲基戊酸,是甲基戊酸的异构体,在食品科学中具有重要意义,特别是在香气和风味合成方面。例如,2-甲基戊酸、3-甲基戊酸和4-甲基戊酸在食品中用于其独特的香气强度。甲基基团的位置显著影响这些化合物的香气强度,4-甲基戊酸在不同浓度下表现出最强烈的香气 (Chen Hai-tao, 2010)。
生物活性化合物合成
(S)-2-氯-4-甲基戊酸在生物活性分子的全合成中发挥作用。例如,它已参与合成受保护的异亮氨酸和异斯他汀衍生物,这是地得明类化合物中的关键氨基酸 (U. Schmidt, M. Kroner, H. Griesser, 1989)。此外,它是合成广藿香油中的主要成分蒲公英素的前体,具有各种药理活性 (Chu Wang et al., 2021)。
在液晶聚甲基丙烯酸酯中的应用
该化合物用于合成液晶聚甲基丙烯酸酯,这些材料具有类似薄层介向的性质。这些材料在包括显示技术在内的各种技术领域中找到应用 (Chain‐Shu Hsu, Bin Her, 1996)。
除草剂研究
尽管与(S)-2-氯-4-甲基戊酸没有直接关联,但涉及类似化合物如4-氯-2-甲基苯氧乙酸的研究为除草方法提供了见解,这对农业研究至关重要 (G. E. Blackman, 1945)。
药理学研究
在药理学中,对类似化合物如芬戊酸(具有结构相似性)的研究有助于理解肝脏药物代谢酶的诱导,为药物代谢和相互作用提供宝贵见解 (C. Morisseau et al., 1999)。
疾病中的生化途径
对类似化合物如2-羟基-3-甲基戊酸的生物化学研究为枫糖尿病等疾病中的代谢途径提供了见解,增进了我们对氨基酸代谢的理解 (O. Mamer, M. L. Reimer, 1992)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
(2S)-2-chloro-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQBIPRPIHIKPW-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28659-81-6 | |
| Record name | (S)-2-Chloro-4-methylvaleric Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is (S)-2-Chloro-4-methylpentanoic acid a compound of interest in liquid crystal research?
A1: (S)-2-Chloro-4-methylpentanoic acid plays a crucial role in designing chiral liquid crystal materials. The research highlights its use in synthesizing esters with trans-p-n-alkoxycinnamic acids. These esters exhibit various liquid crystal phases, including the chiral smectic C (SC) phase []. The presence of the chiral center in (S)-2-Chloro-4-methylpentanoic acid is key to inducing chirality in the final liquid crystal molecules, a property essential for ferroelectric behavior and potential applications in display technologies.
Q2: How does the molecular structure of the synthesized esters influence their liquid crystal properties?
A2: The study demonstrates that the length of the alkoxy chain in the trans-p-n-alkoxycinnamic acid portion of the ester significantly impacts the liquid crystal phase behavior. Longer alkoxy chains generally promote the formation of the chiral smectic C (SC) phase at lower temperatures, followed by the smectic A (SA) phase at higher temperatures []. Shorter chains, on the other hand, can lead to the appearance of additional phases like the chiral nematic and blue phases. This structure-property relationship allows for fine-tuning the liquid crystal properties by modifying the molecular structure of the starting materials.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-Oxabicyclo[2.1.0]pentane](/img/structure/B1367150.png)









![4-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1367167.png)
![1H-Pyrrolo[2,3-B]pyridine, 3-nitro-, 7-oxide](/img/structure/B1367168.png)
